N-Ethylglutarimid

Übersicht

Beschreibung

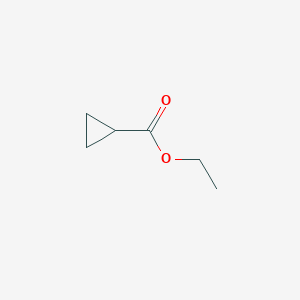

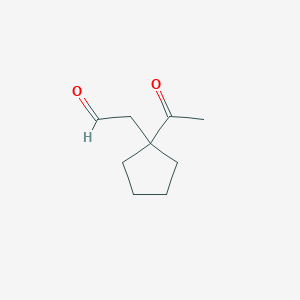

N-Ethylglutarimide is a chemical compound related to a class of molecules known as glutarimides. These compounds have a core structure characterized by a five-membered ring containing two carbonyl groups at non-adjacent positions. The N-ethyl prefix indicates that an ethyl group is attached to the nitrogen atom of the glutarimide ring. Glutarimides and their derivatives have been studied for various pharmacological properties, including anti-inflammatory, sedative-hypnotic, and anticonvulsant activities .

Synthesis Analysis

The synthesis of N-ethylglutarimide is not directly described in the provided papers. However, related compounds such as N-substituted 3-aminoglutarimides have been synthesized and tested for their biological activities . These syntheses typically involve the formation of the glutarimide ring followed by functionalization at the nitrogen atom. For example, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, involves reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate . Similar methods could potentially be adapted for the synthesis of N-ethylglutarimide.

Molecular Structure Analysis

The molecular structure of glutarimides, including N-ethylglutarimide, is characterized by the presence of a glutarimide ring. This ring structure is crucial for the biological activity of these compounds. The substitution of the nitrogen atom with different alkyl groups, such as an ethyl group, can significantly influence the chemical and biological properties of the molecule .

Chemical Reactions Analysis

Glutarimides can undergo various chemical reactions, including alkylation, acylation, and condensation. For instance, ethyl N-(diphenylmethylene)glycinate, a related compound, can participate in monoalkylations, dialkylations, and Michael additions under phase-transfer catalysis conditions . These reactions are important for the modification of the glutarimide structure to enhance its biological properties or to create new derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethylglutarimide would be influenced by its molecular structure. While specific data on N-ethylglutarimide is not provided, related glutarimide compounds exhibit a range of properties based on their substituents. For example, the hydrochloride salt of ethyl N-[(2-Boc-amino)ethyl]glycinate is described as a stable, nonhygroscopic solid that is convenient for handling and storage . The presence of the ethyl group on the nitrogen of N-ethylglutarimide would likely affect its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Antibiotika

N-Ethylglutarimid ist ein wichtiger Bestandteil in der Struktur von Glutarimid-Antibiotika . Diese Antibiotika sind eine Gruppe von natürlich vorkommenden Substanzen, die das Wachstum vieler Pilze effektiv hemmen . Das charakteristische Merkmal dieser Antibiotika ist die 3-Ethylglutarimid-Gruppe .

Synthese von Gamma-Aminobuttersäure (GABA)-Analoga

This compound kann zur Synthese von optisch aktiven 3-substituierten Glutarsäure-Monoamiden verwendet werden, die Vorläufer für die Synthese von Gamma-Aminobuttersäure (GABA)-Analoga sind . Diese GABA-Analoga haben signifikante therapeutische Anwendungen, einschließlich der Behandlung von Spastik, Autismus-Spektrum-Störungen und dem Fragilen-X-Syndrom .

Synthese von Piperidin-Derivaten

Piperidin-2,6-dione, zu denen auch this compound gehört, sind privilegierte heterocyclische Gerüste, die häufig in zahlreichen Arzneimitteln vorkommen . Sie dienen als wertvolle und vielseitige synthetische Zwischenprodukte in der organischen Synthese . Eine Reihe wichtiger Verbindungen, wie z. B. Piperidin, kann mit Piperidin-2,6-dionen als Ausgangsmaterial schnell aufgebaut werden .

Synthese von CRBN-Liganden

This compound ist das zentrale Rückgrat des CRBN-Liganden bei der Entwicklung von PROTAC-Medikamenten . PROTACs (Proteolysis-Targeting Chimeras) sind eine Klasse von Medikamenten, die arbeiten, indem sie eine E3-Ubiquitin-Ligase rekrutieren, um ein bestimmtes Protein für den Abbau zu markieren

Zukünftige Richtungen

The future directions of N-Ethylglutarimide and similar compounds could involve further exploration of their therapeutic potential. For instance, glutarimide antibiotics have been found to be effective against various fungi . Additionally, the development of new transamidation reactions for the synthesis of amides is an active area of research . These areas could provide valuable insights into the potential applications of N-Ethylglutarimide in the future.

Wirkmechanismus

Target of Action

N-Ethylglutarimide, also known as 1-Ethylpiperidine-2,6-dione, is a compound that has been found to interact with the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein is a transcriptional regulator involved in various cellular processes, including cell growth and differentiation .

Mode of Action

The compound acts by reducing the expression levels of the WIZ protein . This interaction results in changes in the transcriptional regulation of genes controlled by the WIZ protein, thereby affecting cellular processes .

Biochemical Pathways

It is known that the compound caninduce the expression of fetal hemoglobin (HbF) . HbF is a type of hemoglobin that is normally produced during fetal development and replaced by adult hemoglobin after birth. The induction of HbF can have beneficial effects in certain blood disorders, such as sickle cell disease and β-thalassemia .

Pharmacokinetics

It is known that the compound and its metabolites can be detected in rat blood and brain, suggesting that it can cross the blood-brain barrier .

Result of Action

The reduction of WIZ protein expression and the induction of HbF expression by N-Ethylglutarimide can have various molecular and cellular effects. For instance, it can ameliorate symptoms in patients with sickle cell disease and β-thalassemia . These diseases are characterized by abnormal red blood cells, and the induction of HbF can help to improve the function of these cells .

Biochemische Analyse

Biochemical Properties

N-Ethylglutarimide plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cycloheximide, a well-known inhibitor of protein synthesis. N-Ethylglutarimide inhibits protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain . This interaction is crucial for its role in inhibiting fungal growth and other biological processes.

Cellular Effects

N-Ethylglutarimide has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Ethylglutarimide has been shown to inhibit the growth of fungi by disrupting protein synthesis . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of N-Ethylglutarimide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-Ethylglutarimide binds to the ribosome, inhibiting the elongation phase of protein synthesis . This inhibition leads to a cascade of molecular events, including the activation of stress response pathways and changes in gene expression. The compound also affects the activity of various enzymes involved in cellular metabolism, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethylglutarimide change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that N-Ethylglutarimide remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to N-Ethylglutarimide in in vitro and in vivo studies has shown sustained inhibition of protein synthesis and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of N-Ethylglutarimide vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein synthesis without causing significant toxicity . At higher doses, N-Ethylglutarimide can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

N-Ethylglutarimide is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes involved in protein synthesis and cellular metabolism . This inhibition leads to changes in the levels of various metabolites, affecting overall cellular function and metabolism.

Transport and Distribution

Within cells and tissues, N-Ethylglutarimide is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound . The transport and distribution of N-Ethylglutarimide are crucial for its efficacy and impact on cellular processes.

Subcellular Localization

N-Ethylglutarimide’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in inhibiting protein synthesis and affecting cellular metabolism.

Eigenschaften

IUPAC Name |

1-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-8-6(9)4-3-5-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMFXCRKRCRFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508940 | |

| Record name | 1-Ethylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25115-65-5 | |

| Record name | 1-Ethylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)